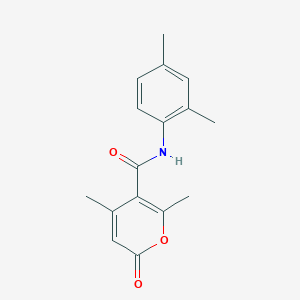
1-(2,4-Difluorophenyl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-3-ethylurea, also known as DFEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFEU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 206.19 g/mol.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorophenyl)-3-ethylurea has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties. In a study conducted by Wang et al. (2019), 1-(2,4-Difluorophenyl)-3-ethylurea was found to inhibit the growth of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. Another study by Zhu et al. (2018) demonstrated that 1-(2,4-Difluorophenyl)-3-ethylurea has potent antifungal activity against Candida albicans, a common fungal pathogen.
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the targeted cells. In the study by Wang et al. (2019), 1-(2,4-Difluorophenyl)-3-ethylurea was found to downregulate the expression of cyclin D1 and upregulate the expression of p21, leading to cell cycle arrest and apoptosis. In the study by Zhu et al. (2018), 1-(2,4-Difluorophenyl)-3-ethylurea was found to disrupt the cell wall and membrane of Candida albicans, leading to cell death.
Biochemical and Physiological Effects
1-(2,4-Difluorophenyl)-3-ethylurea has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of cell wall and membrane. In a study by Cheng et al. (2019), 1-(2,4-Difluorophenyl)-3-ethylurea was found to inhibit the growth of Staphylococcus aureus by disrupting the bacterial cell wall and membrane. Another study by Li et al. (2018) demonstrated that 1-(2,4-Difluorophenyl)-3-ethylurea can induce apoptosis in human glioblastoma cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-Difluorophenyl)-3-ethylurea has several advantages for lab experiments, including its high solubility in organic solvents, ease of synthesis, and potent biological activity. However, 1-(2,4-Difluorophenyl)-3-ethylurea also has some limitations, including its potential toxicity and lack of selectivity towards specific cell types. Therefore, caution should be exercised when handling 1-(2,4-Difluorophenyl)-3-ethylurea in the lab, and further research is needed to determine its safety profile and optimal conditions for use.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-Difluorophenyl)-3-ethylurea, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the mechanism of action of 1-(2,4-Difluorophenyl)-3-ethylurea to identify its molecular targets and pathways.
3. Evaluation of the in vivo efficacy and toxicity of 1-(2,4-Difluorophenyl)-3-ethylurea in animal models.
4. Development of novel formulations and delivery methods for 1-(2,4-Difluorophenyl)-3-ethylurea to enhance its bioavailability and selectivity.
5. Exploration of the potential applications of 1-(2,4-Difluorophenyl)-3-ethylurea in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-(2,4-Difluorophenyl)-3-ethylurea is a promising chemical compound with potent biological activity and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the properties and potential of this compound.
Synthesemethoden
1-(2,4-Difluorophenyl)-3-ethylurea can be synthesized by reacting 2,4-difluoroaniline with ethyl isocyanate in the presence of a catalyst such as triethylamine. The reaction proceeds at room temperature and yields 1-(2,4-Difluorophenyl)-3-ethylurea as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c1-2-12-9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDPECQQGROKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-ethylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)

![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)



![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)
![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)

![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)